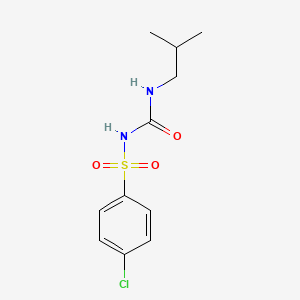
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- is an organic compound with the chemical formula C10H13ClN2O3S. It is a white solid that is stable at room temperature. This compound is a member of the sulfonylurea class, which is known for its applications in various fields, including medicine and agriculture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- typically involves the reaction of p-chlorobenzenesulfonyl chloride with isobutylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent product quality and to minimize the risk of hazardous reactions .
化学反应分析
Types of Reactions
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the p-chlorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonylureas.
科学研究应用
Chemistry
In chemistry, Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the study of sulfonylurea receptors .
Medicine
Medically, compounds similar to Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- are used as hypoglycemic agents in the treatment of type 2 diabetes mellitus. They function by stimulating insulin release from pancreatic β-cells .
Industry
In the industrial sector, this compound is used in the production of herbicides and pesticides. Its ability to inhibit specific enzymes makes it valuable in agricultural applications .
作用机制
The mechanism of action of Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- involves the inhibition of specific enzymes. In the case of its medical application, it binds to sulfonylurea receptors on pancreatic β-cells, leading to the closure of potassium channels. This results in the depolarization of the cell membrane and the subsequent release of insulin . The molecular targets include ATP-sensitive potassium channels and sulfonylurea receptors .
相似化合物的比较
Similar Compounds
Chlorpropamide: Another sulfonylurea used as a hypoglycemic agent.
Tolbutamide: A first-generation sulfonylurea with similar applications.
Glibenclamide: A more potent sulfonylurea used in diabetes treatment.
Uniqueness
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, affecting its binding affinity and selectivity towards various enzymes and receptors .
属性
CAS 编号 |
52102-44-0 |
|---|---|
分子式 |
C11H15ClN2O3S |
分子量 |
290.77 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8(2)7-13-11(15)14-18(16,17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
InChI 键 |
IAJQAKIQKOGHKR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


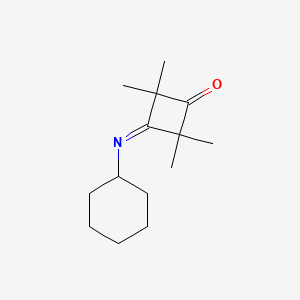
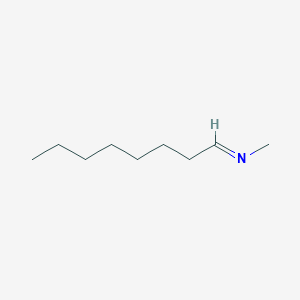
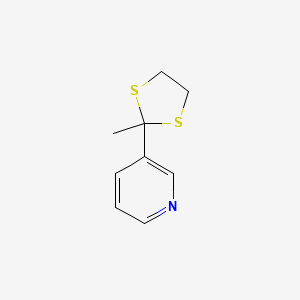
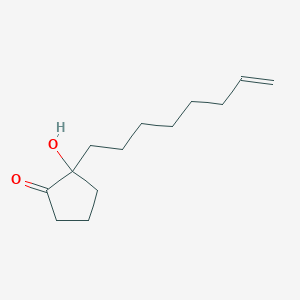
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
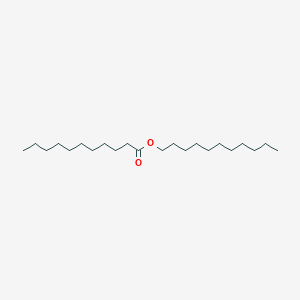
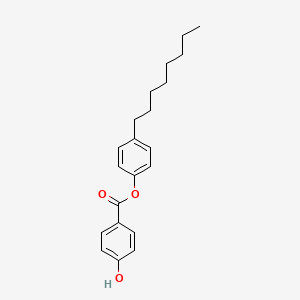
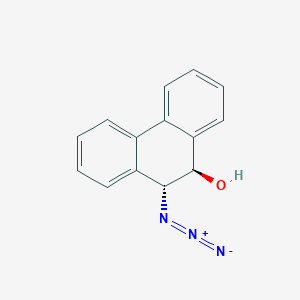
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)

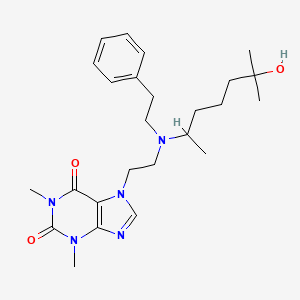
propanedioate](/img/structure/B14648719.png)
